molecular formula C13H10N2O4 B14129283 Methyl 2-nitro-4-(pyridin-4-yl)benzoate CAS No. 1214383-41-1

Methyl 2-nitro-4-(pyridin-4-yl)benzoate

Cat. No.: B14129283
CAS No.: 1214383-41-1
M. Wt: 258.23 g/mol
InChI Key: WCMXGIOZAJOKQN-UHFFFAOYSA-N
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Description

Methyl 2-nitro-4-(pyridin-4-yl)benzoate is a benzoate ester derivative featuring a nitro group at the 2-position and a pyridin-4-yl substituent at the 4-position of the benzene ring. Its molecular formula is C₁₃H₁₀N₂O₄, with a molecular weight of 258.23 g/mol.

Properties

CAS No.

1214383-41-1

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

methyl 2-nitro-4-pyridin-4-ylbenzoate

InChI

InChI=1S/C13H10N2O4/c1-19-13(16)11-3-2-10(8-12(11)15(17)18)9-4-6-14-7-5-9/h2-8H,1H3

InChI Key

WCMXGIOZAJOKQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-nitro-4-(pyridin-4-yl)benzoate typically involves the esterification of 2-nitro-4-(pyridin-4-yl)benzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzoate esters and nitroaromatic derivatives. Key differences arise from substituent effects, molecular weight, and functional group interactions.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
Methyl 2-nitro-4-(pyridin-4-yl)benzoate C₁₃H₁₀N₂O₄ 258.23 Nitro (electron-withdrawing), pyridine (heteroaromatic), ester linkage Research chemical (potential bioactivity)
Methyl 4-(Pyridin-4-yl)benzoate C₁₃H₁₁NO₂ 213.23 Pyridine substituent, lacks nitro group Building block for synthesis
Methyl 2-nitrobenzoate C₈H₇NO₄ 181.15 Nitro group at 2-position, simple benzoate ester Commercial reagent, fragrance component
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate C₂₁H₂₀N₄O₂ 372.41 Pyridazine ring, ethyl ester, phenethylamino linker Medicinal chemistry (structure-activity studies)
2-Amino-4-methylpyridinium 2-nitrobenzoate C₁₃H₁₃N₃O₄ 291.27 Ionic salt (pyridinium cation, nitrobenzoate anion) Crystal engineering, supramolecular chemistry

Key Comparison Points

The pyridine ring introduces a basic nitrogen, enabling hydrogen bonding or metal coordination, distinct from simpler esters like Methyl 2-nitrobenzoate .

Solubility and Physical State: Ionic analogs (e.g., 2-Amino-4-methylpyridinium 2-nitrobenzoate) exhibit higher polarity and solubility in polar solvents compared to neutral esters like this compound . Pyridine-containing derivatives may show moderate solubility in organic solvents (e.g., methanol, acetone) due to aromatic interactions .

Synthetic Pathways :

  • This compound likely involves esterification of 2-nitro-4-(pyridin-4-yl)benzoic acid, whereas ionic analogs (e.g., pyridinium salts) form via acid-base reactions between pyridine derivatives and nitrobenzoic acids .
  • Ethyl derivatives with pyridazine substituents (e.g., I-6230) require multistep synthesis, including amination or etherification .

Biological and Material Applications: Pyridinium salts (e.g., 2-Amino-4-methylpyridinium 2-nitrobenzoate) are studied for crystal engineering due to strong ionic interactions . Methyl 4-(Pyridin-4-yl)benzoate serves as a precursor for bioactive molecules, while Methyl 2-nitrobenzoate is used in fragrances and as an intermediate in organic synthesis .

Research Findings and Implications

  • Structural Analysis : Crystallographic studies using programs like SHELXL () confirm the planar geometry of nitrobenzoate derivatives, with intermolecular interactions (e.g., π-π stacking between pyridine rings) stabilizing crystal lattices .
  • Reactivity: The nitro group may slow ester hydrolysis compared to non-nitro analogs, as seen in Methyl 2-nitrobenzoate’s stability under acidic conditions .
  • Toxicity : Alkyl benzoates generally exhibit low dermal irritation, but nitro-substituted derivatives may require further toxicological evaluation () .

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